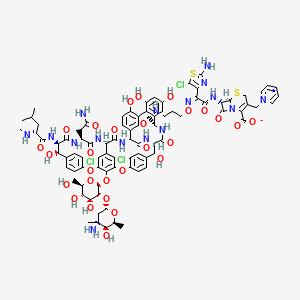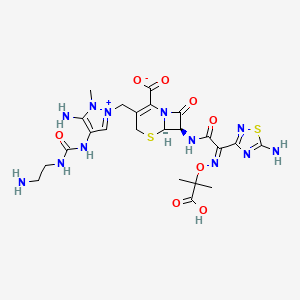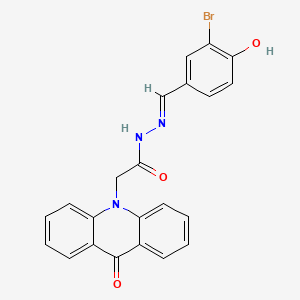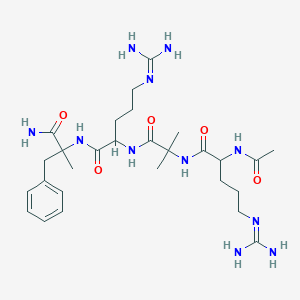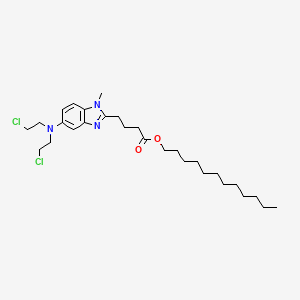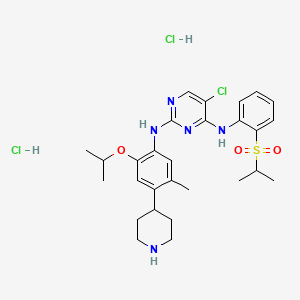
Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. 15690 is a dye.
Scientific Research Applications
Synthesis and Characterization of New Compounds
- Azo-Linked Schiff Base Ligands and Metal Complexes : Azo compounds like the mentioned substance have been used to create azo-linked Schiff base ligands, which are then used to synthesize metal complexes with copper(II), nickel(II), and cobalt(II). These complexes have been studied for their structural characteristics and potential applications in various fields (Tunçel & Serin, 2006).
Metal Ion Complexation Studies
- Complexation with Metal Ions : Research on the interaction of azo compounds with cobalt(II), nickel(II), and zinc(II) ions has been conducted. These studies are important for understanding the complexation behavior of these compounds in aqueous solutions and could have implications in fields such as catalysis and material science (Ibañez & Escandar, 1998).
Azo Coupling Reactions
- Azo Coupling Reaction Mechanisms : The azo coupling reactions of similar compounds have been studied to understand their pH-dependence and micromixing effects. These insights are crucial for the synthesis of dyes and other azo-derived materials (Kamiński et al., 1983).
Analytical Applications
- Spectrophotometric Determination of Elements : Azo compounds have been used in the development of new reagents for the spectrophotometric determination of elements like magnesium, highlighting their role in analytical chemistry (Mann & Yoe, 1957).
Synthesis of Novel Ligands
- Novel Vic-Dioximes : Azo compounds have been used to synthesize novel vic-dioxime ligands. These ligands are studied for their complexation with transition metal ions and evaluated for biological activity, showcasing their potential in biochemistry (Kurtoglu et al., 2008).
Spectrophotometric Applications
- Trace Metal Determination : The use of azo compounds in the spectrophotometric determination of trace metals like copper has been studied. This emphasizes their utility in trace metal analysis and environmental monitoring (Beaupré et al., 1979).
Structural Analysis of Azo Dyes
Chemichromic Azo Dyes : The structural study and synthesis optimization of chemichromic azo dyes derived from azo coupling reactions have been explored. These dyes have potential applications in sensors for monitoring physiological parameters (Viscardi et al., 2002).
Spectroscopic Study of Azo Dyes : Spectroscopic techniques have been used to study the structure of certain azo dyes in solution and solid state, which is important for understanding their chemical behavior and potential applications in various industries (Almeida et al., 2010).
Environmental Applications
- Dye Degradation by Microorganisms : The degradation of azo dyes like amaranth by microorganisms has been studied. This research is vital for understanding how to mitigate environmental pollution caused by synthetic dyes (Gomi et al., 2011).
Analytical Chemistry in Environmental Studies
- Solid-Phase Extraction of Sulfonates : Techniques involving the use of azo compounds in solid-phase extraction for environmental analysis have been developed. This highlights their role in the monitoring and analysis of industrial effluents and environmental pollutants (Alonso et al., 1999).
properties
CAS RN |
3179-84-8 |
|---|---|
Product Name |
Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-nitrobenzenesulfonate |
Molecular Formula |
C27H28 |
Molecular Weight |
352.52 |
IUPAC Name |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(27(24,25)26)8-13(16(12)21)19(22)23;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LSOXYJGYWCFOKX-CCEZHUSRSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C.I. 15690; Chrome Black BK; Eriochrome Black SR; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



